molecular formula C10H11O5PS B14380162 Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate CAS No. 88690-90-8

Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate

Katalognummer: B14380162
CAS-Nummer: 88690-90-8
Molekulargewicht: 274.23 g/mol
InChI-Schlüssel: GOJQSHAZIRTALR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate is an organophosphorus compound that features a benzothiophene ring fused with a phosphate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate typically involves the reaction of benzothiophene derivatives with phosphorylating agents. One common method includes the use of dimethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent. The general reaction scheme is as follows:

    Starting Material: Benzothiophene derivative

    Reagent: Dimethyl phosphorochloridate

    Base: Triethylamine

    Solvent: Anhydrous dichloromethane

    Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent flow rates. This method enhances the scalability and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different phosphate esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles (e.g., alcohols, amines); reactions are conducted in the presence of a base such as pyridine or triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Phosphate esters

Wissenschaftliche Forschungsanwendungen

Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate has several scientific research applications:

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases and kinases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.

Wirkmechanismus

The mechanism of action of Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and blocking substrate access. This inhibition can modulate various cellular pathways, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl sulfate
  • Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl sulfonate
  • Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl carbonate

Uniqueness

Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate is unique due to its phosphate group, which imparts distinct chemical reactivity and biological activity compared to its sulfate, sulfonate, and carbonate analogs. The presence of the phosphate group allows for specific interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

88690-90-8

Molekularformel

C10H11O5PS

Molekulargewicht

274.23 g/mol

IUPAC-Name

dimethyl (2-oxo-3H-1-benzothiophen-3-yl) phosphate

InChI

InChI=1S/C10H11O5PS/c1-13-16(12,14-2)15-9-7-5-3-4-6-8(7)17-10(9)11/h3-6,9H,1-2H3

InChI-Schlüssel

GOJQSHAZIRTALR-UHFFFAOYSA-N

Kanonische SMILES

COP(=O)(OC)OC1C2=CC=CC=C2SC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.